4-Bromotricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-2-one
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Overview
Description
4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one is a halogenated organic compound with the molecular formula C15H9BrO and a molecular weight of 285.14 g/mol . This compound is an intermediate in the preparation of Nortriptyline metabolites . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one can be achieved through a multi-step process. One common method involves the bromination of 5H-dibenzo[a,d]cyclohepten-5-one. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or carbon tetrachloride . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .
Chemical Reactions Analysis
4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Scientific Research Applications
4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one involves its interaction with specific molecular targets. The bromine atom in the compound can participate in halogen bonding, which influences its binding affinity to various receptors and enzymes . The compound’s structure allows it to interact with biological macromolecules, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one can be compared with other similar compounds, such as:
5H-Dibenzo[a,d]cyclohepten-5-one: This compound lacks the bromine atom and has different chemical reactivity and biological activity.
10-Bromo-5H-dibenzo[a,d]cyclohepten-5-one: This compound has a bromine atom at a different position, leading to variations in its chemical and biological properties.
5H-Dibenzo[a,d]cyclohepten-5-one oxime:
Properties
Molecular Formula |
C15H9BrO |
---|---|
Molecular Weight |
285.13 g/mol |
IUPAC Name |
4-bromotricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-2-one |
InChI |
InChI=1S/C15H9BrO/c16-13-7-3-5-11-9-8-10-4-1-2-6-12(10)15(17)14(11)13/h1-9H |
InChI Key |
GSWSPZQKWVGMPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C2=O)C(=CC=C3)Br |
Origin of Product |
United States |
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